molecular formula C16H14N4O8 B2446688 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 891118-31-3

5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2446688
CAS No.: 891118-31-3
M. Wt: 390.308
InChI Key: IDSPXGNKEXUPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a nitrofuran moiety, a trimethoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is unique due to its combination of a nitrofuran moiety, a trimethoxyphenyl group, and an oxadiazole ring. This unique structure contributes to its diverse biological activities and potential as a multi-target therapeutic agent .

Biological Activity

The compound 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties. Additionally, it includes data tables summarizing key findings and case studies that highlight the compound's efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O6C_{16}H_{16}N_{4}O_{6}, and its structure features a nitro group, an oxadiazole ring, and a furan-2-carboxamide moiety. The presence of multiple methoxy groups on the phenyl ring is significant for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. The following table summarizes the minimum inhibitory concentration (MIC) values against various pathogens:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25
Fusarium oxysporum10

These results indicate that the compound exhibits moderate to strong antimicrobial activity against both bacterial and fungal strains.

Antifungal Activity

The antifungal properties of similar oxadiazole derivatives have been well-documented. For instance, compounds with a similar structure have shown significant efficacy against Fusarium oxysporum, with MIC values indicating potent activity:

Compound MIC (µg/mL) Target Pathogen
5-nitro derivative10Fusarium oxysporum
Control (Nystatin)15Fusarium oxysporum

The data suggests that the nitro-substituted oxadiazoles enhance antifungal activity compared to standard treatments .

Anticancer Activity

Recent studies have explored the anticancer potential of oxadiazole derivatives. For example, a study demonstrated that similar compounds induced apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest:

  • Cell Line Tested : MCF-7 (breast cancer)
  • IC50 Value : 12 µM
  • Mechanism : Induction of apoptosis via caspase activation .

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in Chemico-Biological Interactions evaluated the effects of oxadiazole derivatives on pancreatic cancer cells. The results showed that these compounds could induce autophagic cell death independent of apoptosis pathways. The study highlighted the role of AMPK activation in mediating these effects .
  • Clinical Relevance :
    • In vivo studies using murine models indicated that treatment with oxadiazole derivatives resulted in significant tumor regression compared to controls. This positions these compounds as promising candidates for further development in cancer therapeutics .

Properties

IUPAC Name

5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O8/c1-24-10-6-8(7-11(25-2)13(10)26-3)15-18-19-16(28-15)17-14(21)9-4-5-12(27-9)20(22)23/h4-7H,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSPXGNKEXUPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.